molecular formula C20H26FN5O3 B2907082 3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide CAS No. 2176269-73-9

3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B2907082
CAS No.: 2176269-73-9
M. Wt: 403.458
InChI Key: HKCAQKIZTKHSTR-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazol-3-one core fused with a piperidine carboxamide scaffold. Key structural elements include:

  • 4-Cyclopropyl group: Enhances metabolic stability by reducing oxidative degradation .
  • 2-Methoxyethyl side chain: Likely improves solubility and pharmacokinetic properties.
  • N-(2-fluorophenyl)piperidine-1-carboxamide: The fluorophenyl moiety may enhance target binding affinity, while the piperidine ring contributes to conformational flexibility.

Crystallographic analysis of analogous compounds often employs tools like SHELXL for refinement, a standard in small-molecule structural studies .

Properties

IUPAC Name

3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN5O3/c1-29-12-11-25-20(28)26(15-8-9-15)18(23-25)14-5-4-10-24(13-14)19(27)22-17-7-3-2-6-16(17)21/h2-3,6-7,14-15H,4-5,8-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCAQKIZTKHSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NC3=CC=CC=C3F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s triazolone core and substituents invite comparisons with both pharmaceuticals and agrochemicals:

Compound Name Core Structure Key Substituents Application Notable Properties
Target Compound 1,2,4-triazol-3-one Cyclopropyl, 2-methoxyethyl, 2-fluorophenyl Research-phase High structural complexity
Carfentrazone-ethyl Triazolinone Ethyl ester, dichlorophenyl Herbicide Broad-spectrum weed control
Fluconazole 1,2,4-triazole Difluorophenyl, hydroxyl Antifungal MIC range: 0.25–64 µg/mL
Rimonabant Piperidine-carboxamide Dichlorophenyl, pyrazole Anti-obesity (CB1 antagonist) Discontinued due to CNS side effects

Key Comparisons

Triazolone vs. This may lower drug-drug interaction risks.

Piperidine Carboxamide Moieties: Unlike rimonabant’s dichlorophenyl-pyrazole group, the target compound’s 2-fluorophenyl and triazolone substituents may confer selectivity for non-cannabinoid targets (e.g., enzymes or GPCRs).

Substituent Effects :

  • The 2-methoxyethyl chain contrasts with fluconazole’s hydroxyl group, likely improving blood-brain barrier penetration.
  • The cyclopropyl group may enhance metabolic stability compared to carfentrazone-ethyl’s ethyl ester, which is prone to hydrolysis .

Pharmacological and Agricultural Implications

  • Antifungal Potential: While fluconazole’s MIC values are well-documented , the target compound’s triazolone core lacks the free triazole nitrogen critical for fungal CYP51 inhibition. This suggests divergent mechanisms.
  • Herbicidal Activity: Carfentrazone-ethyl’s efficacy against broadleaf weeds stems from protoporphyrinogen oxidase inhibition . The target compound’s bulkier substituents may hinder this mechanism, favoring alternative pathways.
  • Drug Development : The piperidine-carboxamide scaffold is prevalent in CNS drugs, but the fluorophenyl group here may redirect activity toward peripheral targets.

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis involves multi-step routes starting with the preparation of the triazole and piperidine cores. Key steps include:

  • Cyclization : Formation of the 1,2,4-triazol-5-one ring using carbodiimide coupling agents or hydrazine derivatives under reflux conditions .
  • Piperidine functionalization : Introduction of the 2-fluorophenyl carboxamide group via nucleophilic acyl substitution, often employing EDCI/HOBt as coupling agents .
  • Protecting group strategies : Methoxyethyl and cyclopropyl substituents are introduced using alkylation or Mitsunobu reactions, with careful control of steric hindrance .

Critical Note : Optimize reaction temperatures (70–100°C) and solvent polarity (e.g., DMF or THF) to minimize byproducts .

Basic: How is structural identity and purity confirmed?

Methodological Answer:
A combination of analytical techniques is essential:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, triazole carbonyl at ~170 ppm) .
    • IR : Validate carbonyl stretches (C=O at 1650–1750 cm⁻¹) and amine/amide bands .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out impurities .
  • X-ray crystallography : Resolve bond angles/lengths (e.g., triazole ring planarity) for crystallizable derivatives .

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